

Cdk8-IN-5 off-target kinase profiling

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Compound of Interest

Compound Name: Cdk8-IN-5

Cat. No.: B15143620

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Cdk8-IN-5 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **Cdk8-IN-5**, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). This guide focuses on off-target kinase profiling to help users interpret their experimental results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the expected kinase selectivity profile of **Cdk8-IN-5**?

A1: **Cdk8-IN-5** is a highly selective inhibitor of CDK8. However, like many kinase inhibitors, it may exhibit activity against a small number of other kinases, particularly at higher concentrations. The most common off-target kinase is CDK19, a close homolog of CDK8.^[1] Comprehensive kinase profiling is recommended to understand the full selectivity of the compound in your experimental system.

Q2: Why am I observing off-target effects in my cellular assays even at low concentrations of **Cdk8-IN-5**?

A2: Off-target effects can arise from several factors. Firstly, ensure the observed phenotype is not due to the inhibition of CDK19, which often acts redundantly with CDK8.^[2] Secondly, consider the possibility that the off-target kinase is highly sensitive to **Cdk8-IN-5**. Review the comprehensive kinase screen data to identify potential off-targets that might be relevant in your cellular context. Finally, experimental conditions such as high ATP concentrations in cellular assays can sometimes alter inhibitor potency and selectivity compared to biochemical assays.

Q3: How can I confirm that the observed cellular phenotype is due to CDK8/19 inhibition and not an off-target effect?

A3: To validate that the observed phenotype is on-target, consider performing a rescue experiment. This can be achieved by overexpressing a drug-resistant mutant of CDK8 or CDK19 in your cells. If the phenotype is reversed, it strongly suggests the effect is on-target. Additionally, using a structurally distinct CDK8/19 inhibitor and observing the same phenotype can help rule out off-target effects specific to the chemical scaffold of **Cdk8-IN-5**.^[3]

Q4: What is the role of the Mediator complex in the context of CDK8 inhibition?

A4: CDK8 is a component of the kinase module of the Mediator complex, which regulates the activity of RNA polymerase II and, consequently, gene transcription.^{[4][5]} By inhibiting CDK8, **Cdk8-IN-5** can modulate the transcription of various genes, including those involved in oncogenic signaling pathways.^[4] It is important to note that CDK8 can have both positive and negative regulatory roles on gene expression.^[5]

Off-Target Kinase Profiling Data

The following tables summarize the off-target kinase profiling of **Cdk8-IN-5** against a panel of 468 kinases.

Table 1: KinomeScan Profiling of **Cdk8-IN-5** at 1 μ M

Kinase	Percent Inhibition (%)
CDK8	99
CDK19	95
GAK	45
MAP4K2	30
STK10	25
Other kinases	<20

Table 2: IC50 Values for Top Hits

Kinase	IC50 (nM)
CDK8	2.5
CDK19	8.1
GAK	850
MAP4K2	>1000
STK10	>1000

Experimental Protocols & Troubleshooting

Protocol: KinomeScan Profiling

This protocol provides a general workflow for assessing the selectivity of **Cdk8-IN-5**.

- **Compound Preparation:** Dissolve **Cdk8-IN-5** in DMSO to a stock concentration of 10 mM.
- **Assay Plate Preparation:** Prepare serial dilutions of **Cdk8-IN-5** in assay buffer.
- **Kinase Reaction:** The kinase panel is tested for its ability to bind to an immobilized ligand. **Cdk8-IN-5** is added to the reaction to compete for binding.
- **Detection:** The amount of kinase bound to the immobilized ligand is quantified using a proprietary method (e.g., quantitative PCR for DNA-tagged kinases).
- **Data Analysis:** The percentage inhibition is calculated by comparing the amount of bound kinase in the presence and absence of the inhibitor.

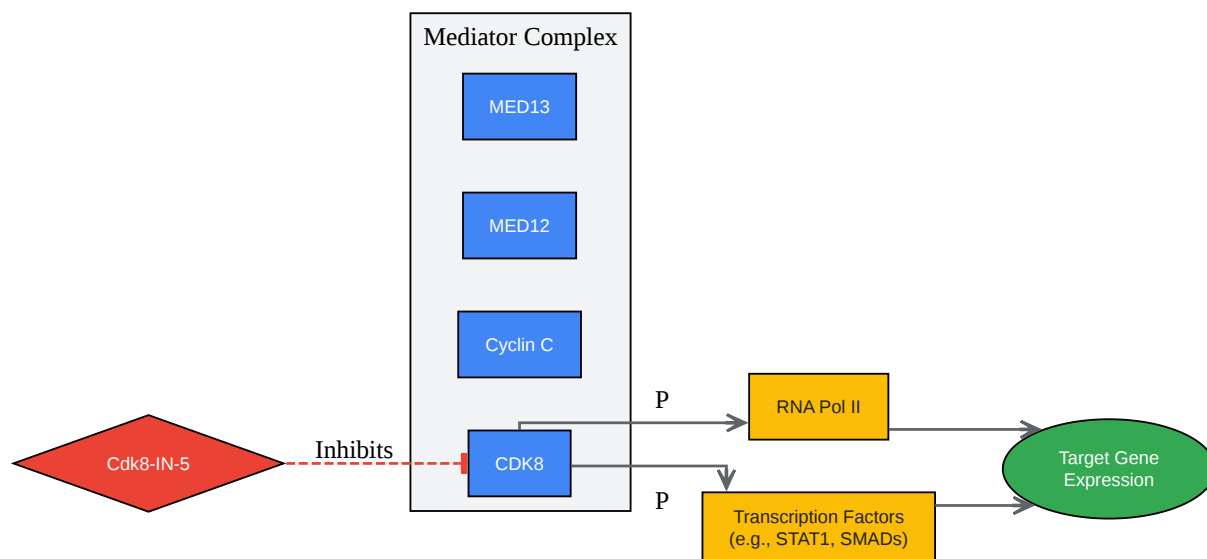
Troubleshooting Guide

Issue	Possible Cause	Recommendation
High variability between replicates	Pipetting errors, compound precipitation	Ensure accurate pipetting and check for compound solubility in the assay buffer.
Lower than expected potency	Incorrect compound concentration, ATP competition	Verify the concentration of the stock solution. Consider that high ATP concentrations in some assays can reduce inhibitor potency.
Unexpected off-target hits	Compound degradation, non-specific binding	Confirm the stability and purity of Cdk8-IN-5. Rule out non-specific assay interference by testing a structurally related inactive control compound.

Visualizations

CDK8 Signaling Pathway

CDK8, as part of the Mediator complex, regulates transcription by phosphorylating RNA Polymerase II and various transcription factors.

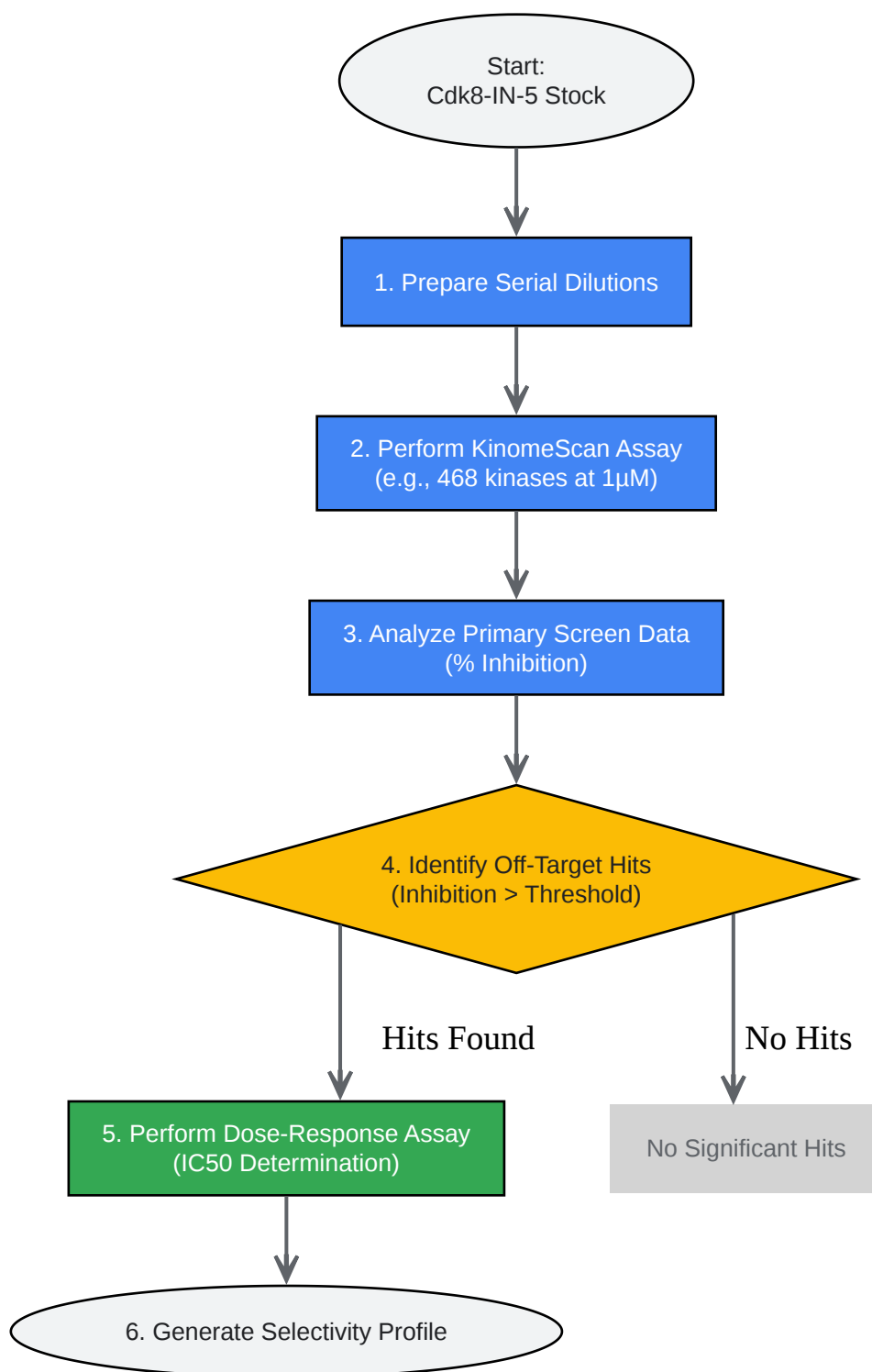


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Caption: CDK8 in the Mediator complex phosphorylates RNA Pol II and TFs to regulate gene expression.

Experimental Workflow: Kinase Profiling

This workflow outlines the key steps in determining the off-target profile of **Cdk8-IN-5**.



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